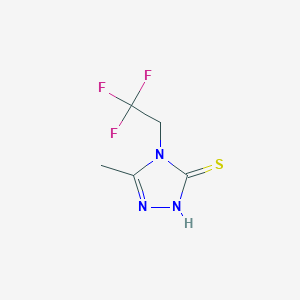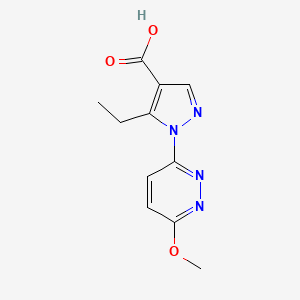
(2S)-4-(1H-Indol-3-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-(1H-Indol-3-yl)butan-2-amine is a chiral compound with significant importance in various scientific fields It is characterized by an indole ring attached to a butan-2-amine chain, with the (2S) configuration indicating its stereochemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(1H-Indol-3-yl)butan-2-amine typically involves the use of indole derivatives and amine precursors. One common method includes the reductive amination of indole-3-acetaldehyde with a suitable amine source under catalytic hydrogenation conditions. The reaction conditions often involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2S)-4-(1H-Indol-3-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the indole ring or the amine group, leading to different structural analogs.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce halogen or nitro groups onto the indole ring.
科学的研究の応用
(2S)-4-(1H-Indol-3-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in neurotransmission and its potential effects on the central nervous system.
Medicine: Research explores its potential as a therapeutic agent for various neurological disorders and its role in drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of (2S)-4-(1H-Indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, influencing neurotransmitter release and signal transduction. The compound’s effects are mediated through pathways involving serotonin and other neurotransmitters, leading to various physiological and pharmacological outcomes.
類似化合物との比較
Similar Compounds
®-1-(1H-Indol-3-yl)butan-2-amine: This enantiomer has a different stereochemistry and may exhibit different biological activities.
Indole-3-acetic acid: A related compound with a carboxylic acid group instead of an amine group.
Tryptamine: A structurally similar compound with a simpler amine side chain.
Uniqueness
(2S)-4-(1H-Indol-3-yl)butan-2-amine is unique due to its specific stereochemistry and the presence of both an indole ring and a butan-2-amine chain. This combination of structural features contributes to its distinct biological activity and potential therapeutic applications.
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
(2S)-4-(1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,14H,6-7,13H2,1H3/t9-/m0/s1 |
InChIキー |
FEIOENIFHULYLW-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](CCC1=CNC2=CC=CC=C21)N |
正規SMILES |
CC(CCC1=CNC2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)



![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)



![5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)



![3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)

